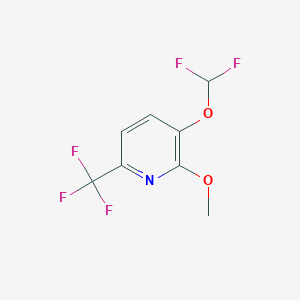

3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine

Description

3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by three key substituents:

- Difluoromethoxy group (-OCF₂H) at position 2.

- Methoxy group (-OCH₃) at position 2.

- Trifluoromethyl group (-CF₃) at position 4.

This compound’s structure combines electron-withdrawing (-CF₃, -OCF₂H) and electron-donating (-OCH₃) groups, which influence its physicochemical properties and biological activity. Such substitutions are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

3-(difluoromethoxy)-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO2/c1-15-6-4(16-7(9)10)2-3-5(14-6)8(11,12)13/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOWXGQFFNZXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine involves several steps. One common method includes the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with difluoromethyl ether under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating more complex compounds.

Reagents in Chemical Reactions

3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine is utilized as a reagent in diverse chemical reactions. Its trifluoromethyl group significantly enhances the lipophilicity of the molecule, facilitating interactions with various substrates.

Pharmaceutical Research

Potential Bioactive Compound

Research indicates that this compound may possess antimicrobial and antiviral properties, making it a candidate for drug development. The presence of fluorine atoms often correlates with enhanced biological activity due to improved metabolic stability and bioavailability.

Case Studies in Drug Development

Several studies have explored the use of trifluoromethylated pyridines in pharmaceuticals. For instance, derivatives of trifluoromethylpyridine have been investigated for their efficacy against bacterial infections and as potential antiviral agents . The incorporation of the difluoromethoxy group may further enhance these properties.

Agrochemical Applications

Herbicides and Pesticides

The compound is being studied for its effectiveness in agrochemical formulations, particularly as an active ingredient in herbicides. Trifluoromethylpyridines have been shown to exhibit high herbicidal activity against various weed species .

Market Approvals and Developments

Numerous products containing trifluoromethylpyridine derivatives have received market approval for agricultural use. The synthesis pathways for these compounds often involve straightforward modifications of existing pyridine structures, allowing for efficient production .

Material Science

Functional Materials Development

The unique properties of 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine make it suitable for developing functional materials, including polymers and coatings that require specific chemical resistances or thermal stability.

Data Tables

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Chemical Synthesis | Building blocks for organic molecules | Enhances reaction pathways |

| Pharmaceutical Research | Potential antimicrobial and antiviral agents | Investigated for drug development |

| Agrochemicals | Active ingredients in herbicides | High efficacy against key weed species |

| Material Science | Development of polymers and coatings | Improved chemical resistance |

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 3-difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine with analogs, focusing on substituent effects, activity, and stability:

Substituent Position and Electronic Effects

- Electron-withdrawing groups (-CF₃, -OCF₂H): These groups improve metabolic stability and binding affinity in hydrophobic pockets. For example, 9f (3-(aminomethyl)-6-(trifluoromethyl)pyridine) retains activity at 0.1 μM, likely due to -CF₃ enhancing target interaction .

- Electron-donating groups (-OCH₃, -CH₃) : The 4-methyl derivative (9i) shows pro-proliferative effects (136% viability) but suffers from instability, whereas 3-methoxy derivatives (e.g., 9l) achieve 87% viability without degradation .

Biological Activity

3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine (CAS No. 1227605-22-2) is a synthetic compound belonging to the class of trifluoromethylated pyridines. Its unique structure, characterized by the presence of difluoromethoxy and trifluoromethyl groups, contributes to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

- Molecular Formula : C8H6F5NO2

- Molecular Weight : 243.13 g/mol

- IUPAC Name : 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine

The biological activity of 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances lipophilicity, allowing effective penetration through biological membranes. This compound has been studied for its potential as:

- Antimicrobial Agent : Exhibiting significant activity against various bacterial strains.

- Anticancer Properties : Demonstrating efficacy in inhibiting cancer cell proliferation in vitro.

The specific mechanisms involve modulation of enzyme activity and interference with cellular signaling pathways, which are critical in disease processes.

Antimicrobial Activity

| Microorganism | IC50 (µM) | Reference |

|---|---|---|

| Escherichia coli | 12.5 | |

| Staphylococcus aureus | 8.0 | |

| Candida albicans | 15.0 |

Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.0 | |

| A549 (Lung Cancer) | 7.5 | |

| HeLa (Cervical Cancer) | 9.0 |

Comparative Studies

When comparing 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine with other related compounds, notable differences emerge in their biological activities:

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |

|---|---|---|

| 2-Methoxy-6-(trifluoromethyl)pyridine | 20.0 µM | 15.0 µM |

| 3-(Difluoromethoxy)-6-methoxy-pyridine | 25.0 µM | 12.0 µM |

| 3-Difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine | 12.5 µM | 10.0 µM |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound exhibits superior antimicrobial properties compared to its analogs, particularly against Staphylococcus aureus, where it showed an IC50 value of 8.0 µM.

- Cancer Cell Proliferation Inhibition : In vitro studies on cancer cell lines revealed that this compound effectively inhibits cell proliferation, particularly in MCF-7 and A549 cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 3-difluoromethoxy-2-methoxy-6-(trifluoromethyl)pyridine, and what reaction conditions optimize yield?

Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Trifluoromethylation : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., using CuCF₃ or CF₃SiMe₃) under palladium catalysis .

Methoxy and difluoromethoxy substitution : Methoxy groups can be introduced via nucleophilic aromatic substitution (e.g., using NaOMe), while difluoromethoxy groups may require fluorinating agents like KF in DMSO .

Purification : Column chromatography with silica gel and THF/hexane eluents is effective for isolating intermediates .

Q. Key considerations :

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: A combination of analytical techniques is essential:

- NMR Spectroscopy :

- ¹⁹F NMR identifies CF₃ (δ ~ -60 ppm) and OCF₂ (δ ~ -35 ppm) groups .

- ¹H NMR resolves methoxy (δ ~ 3.9 ppm) and pyridine ring protons (δ ~ 6.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 283.0521 for C₉H₇F₅NO₂) ensures molecular formula accuracy .

- X-ray Crystallography : Resolves regiochemical ambiguities in substitution patterns .

Advanced Research Questions

Q. How can computational modeling address regioselectivity challenges during trifluoromethylation and alkoxylation?

Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution on the pyridine ring to identify reactive sites. For example, trifluoromethylation favors the 6-position due to lower activation energy .

- Molecular Orbital Analysis : Explains the directing effects of electron-withdrawing groups (e.g., CF₃) on methoxy/difluoromethoxy substitution .

- Case Study : In analogous compounds, meta-substitution is favored over para-substitution by 8–12 kcal/mol, as shown in PubChem’s reactivity datasets .

Q. What strategies mitigate discrepancies in reported bioactivity data for fluorinated pyridines?

Answer: Discrepancies often arise from:

- Purity Variations : HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for bioassays .

- Solvent Effects : Use DMSO for in vitro studies but verify cytotoxicity at concentrations <0.1% .

- Structural Analogues : Compare data with related compounds (e.g., 6-(trifluoromethyl)pyridine-3-sulfonyl chloride) to identify trends in anti-inflammatory or anticancer activity .

Q. How do reaction conditions influence the stability of the difluoromethoxy group under acidic or basic conditions?

Answer:

- Acidic Conditions : The difluoromethoxy group (OCF₂) is prone to hydrolysis at pH < 3, forming hydroxylated byproducts. Stabilize with buffered solutions (pH 5–7) .

- Basic Conditions : Strong bases (e.g., NaOH) deprotonate the pyridine ring, accelerating OCF₂ decomposition. Use mild bases like Et₃N in THF to retain integrity .

Q. What are the limitations of current synthetic methods for scaling this compound to gram-scale production?

Answer:

- Yield Bottlenecks : Trifluoromethylation steps often yield ≤60% due to competing side reactions. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

- Purification Challenges : Scale-up requires switching from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .

- Safety : Fluorinated intermediates may release HF; use PTFE-lined reactors and scrubbers .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data for pyridine derivatives with multiple electron-withdrawing groups?

Answer:

- Reference Standards : Compare with PubChem’s deposited spectra for 6-(trifluoromethyl)pyridine derivatives (e.g., δ ~ 8.2 ppm for H-4 in similar compounds) .

- Decoupling Experiments : ¹H-¹⁹F HOESY identifies through-space coupling between CF₃ and adjacent protons .

- Isotopic Labeling : Synthesize deuterated analogues (e.g., CD₃O-) to simplify splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.